N9-Methyl vs. N7-Methyl Regioisomerism: Structural and Predicted Pharmacological Differentiation
The target compound bears a methyl group at the N9 position of the purine ring, whereas the closest commercially cataloged analog (CAS 2549018-28-0) carries the methyl group at N7. In purine-based kinase inhibitors, the N9 vs. N7 alkylation site governs the tautomeric state of the imidazole ring, which directly affects the compound's capacity to form the canonical hinge-region hydrogen bonds with kinase active sites. Patent disclosures covering N9-substituted purines as PI3K and mTOR inhibitors explicitly distinguish N9-substituted compounds from their N7 and unsubstituted counterparts on the basis of biochemical potency [1]. The N9-methyl substitution also eliminates the acidic N9-H proton present in 9H-purine analogs, thereby reducing hydrogen-bond donor count by one, a parameter that influences membrane permeability and off-target promiscuity. While head-to-head biochemical data for this specific pair are absent from the public domain, the regioisomeric distinction is a well-precedented determinant of target engagement in purine medicinal chemistry [2].
| Evidence Dimension | Purine N-alkylation regioisomerism (N9-methyl vs. N7-methyl) |
|---|---|
| Target Compound Data | N9-methyl substitution on 9H-purine core |
| Comparator Or Baseline | CAS 2549018-28-0: N7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
| Quantified Difference | No direct comparative biochemical data available; structural difference is unequivocal (positional isomer). Hydrogen-bond donor count: N9-methyl = 1 fewer donor than N9-H analog; N7-methyl = 1 fewer donor than N7-H analog. |
| Conditions | Structural comparison; predicted properties based on medicinal chemistry principles |
Why This Matters
Regioisomeric identity determines purine tautomerism and kinase hinge-binding geometry; procurement of the incorrect N-alkyl isomer invalidates SAR hypotheses and confounds biological assay interpretation.
- [1] Nagaraj, J. et al. Pyrimidine substituted purine derivatives. United States Patent US8609838, issued December 17, 2013. Assignee: Verastem, Inc. View Source
- [2] Huang, L.-H., Xu, H.-D., Yang, Z.-Y., Zheng, Y.-F., Liu, H.-M. Synthesis and anticancer activity of novel C6-piperazine substituted purine steroid-nucleosides analogues. Steroids, 2014, 82, 1–10. View Source
